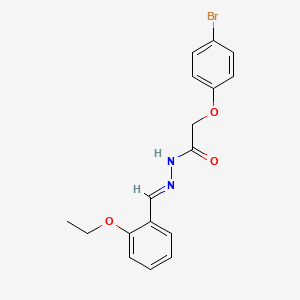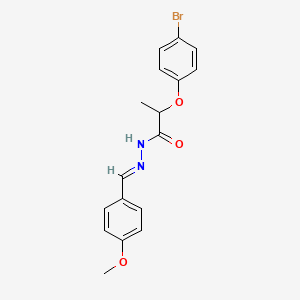![molecular formula C33H32FN3O2S2 B11977960 (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-5-[(3-{4-[(2-Fluorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-heptyl-2-thioxo-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolring, einen Thiazolidinonring und eine Fluorbenzyl-Gruppe umfasst.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (5Z)-5-[(3-{4-[(2-Fluorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-heptyl-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrere Schritte, darunter die Bildung des Pyrazolrings, des Thiazolidinonrings und die abschließende Kupplung dieser Komponenten. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Synthesesystemen und fortschrittlichen Reinigungsverfahren umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-5-[(3-{4-[(2-Fluorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-heptyl-2-thioxo-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die gewünschten Transformationen zu ermöglichen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu oxidierten Derivaten mit zusätzlichen funktionellen Gruppen führen, während die Reduktion zu einfacheren, stärker reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(3-{4-[(2-Fluorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-heptyl-2-thioxo-1,3-thiazolidin-4-on: hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, krebshemmender oder antimikrobieller Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer für andere Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-[(3-{4-[(2-Fluorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-heptyl-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und dem Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-2-(4-Benzyl-1-piperazinyl)-5-[(3-{4-[(2-Fluorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-1,3-thiazol-4(5H)-on
- (-)-Carvon
Einzigartigkeit
(5Z)-5-[(3-{4-[(2-Fluorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-heptyl-2-thioxo-1,3-thiazolidin-4-on: zeichnet sich durch seine einzigartige Kombination aus funktionellen Gruppen und strukturellen Merkmalen aus, die ihm spezifische chemische und biologische Eigenschaften verleihen, die in anderen ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
Molekularformel |
C33H32FN3O2S2 |
|---|---|
Molekulargewicht |
585.8 g/mol |
IUPAC-Name |
(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H32FN3O2S2/c1-2-3-4-5-11-20-36-32(38)30(41-33(36)40)21-26-22-37(27-13-7-6-8-14-27)35-31(26)24-16-18-28(19-17-24)39-23-25-12-9-10-15-29(25)34/h6-10,12-19,21-22H,2-5,11,20,23H2,1H3/b30-21- |
InChI-Schlüssel |
MLWZFYBHYVKLFU-OFWBYEQRSA-N |
Isomerische SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S |
Kanonische SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977879.png)
![diisopropyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977884.png)
![11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977889.png)




![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)

![(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977930.png)

![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)
